molecular formula C14H13N3 B8599064 2-Amino-4,6-dimethyl-5-phenylpyridine-3-carbonitrile CAS No. 84596-25-8

2-Amino-4,6-dimethyl-5-phenylpyridine-3-carbonitrile

Cat. No. B8599064
M. Wt: 223.27 g/mol
InChI Key: ZGIQIAIBHXXVCI-UHFFFAOYSA-N
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Patent
US04405552

Procedure details

2-Amino-4,6-dimethyl-5-phenyl-3-pyridinecarbonitrile (0.5 gram) and potassium hydroxide (1.0 gram) were heated in 15 ml ethylene glycol at approximately 165° C. for about 6 hours. The reaction mixture was poured into ice water and then made acidic to a pH of 4-5. A solid formed which was collected, washed with water and identified as the desired product by TLC and NMR.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7](C#N)=[C:6](C)[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:4]([CH3:17])[N:3]=1.[OH-:18].[K+].[CH2:20]([OH:23])[CH2:21]O>>[NH2:1][C:2]1[C:21]([C:20]([OH:23])=[O:18])=[C:6]([CH3:7])[C:5]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=[C:4]([CH3:17])[N:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=NC(=C(C(=C1C#N)C)C1=CC=CC=C1)C
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
15 mL
Type
reactant
Smiles
C(CO)O
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A solid formed which
CUSTOM
Type
CUSTOM
Details
was collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Name
Type
Smiles
NC1=NC(=C(C(=C1C(=O)O)C)C1=CC=CC=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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